molecular formula C13H21N5 B11749576 1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11749576
M. Wt: 247.34 g/mol
InChI Key: WEAGQACHKAPRKP-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is explored for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(1H-pyrazol-1-yl)propan-2-amine: This compound has a similar pyrazole structure but differs in the substitution pattern, leading to different chemical and biological properties.

    1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: This compound contains a triazole ring fused to the pyrazole ring, resulting in unique properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

2-propan-2-yl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-4-9-17-12(5-7-15-17)10-14-13-6-8-16-18(13)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

WEAGQACHKAPRKP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC2=CC=NN2C(C)C

Origin of Product

United States

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